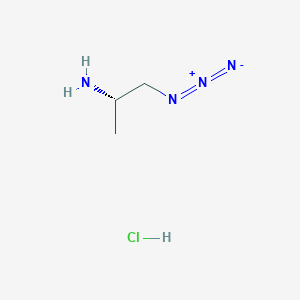

(2S)-1-Azidopropan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-1-Azidopropan-2-amine;hydrochloride, also known as 2S-APA.HCl, is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of the amino acid alanine, and is used as a building block for the synthesis of other compounds. It is also used as a reagent for the synthesis of peptides and proteins, and as a substrate for the production of pharmaceuticals. HCl.

Aplicaciones Científicas De Investigación

- Azide Chemistry : The azide functional group in this compound is valuable for chemical synthesis. It can participate in click reactions, such as the well-known Huisgen 1,3-dipolar cycloaddition, allowing efficient modification of biomolecules and materials .

- Bioconjugation : Researchers use (2S)-1-azidopropan-2-amine hydrochloride to attach azide tags to proteins, peptides, and nucleic acids. These bioconjugates facilitate studies on protein-protein interactions, drug delivery, and imaging .

- Targeted Drug Delivery : The azide group allows specific targeting of cancer cells. Researchers conjugate (2S)-1-azidopropan-2-amine hydrochloride to nanoparticles or antibodies, enhancing drug delivery to tumor sites .

- Prodrug Design : By incorporating this compound into prodrugs, scientists can achieve controlled drug release. The azide functionality enables selective activation in specific tissues or cells .

- Protein Labeling : (2S)-1-azidopropan-2-amine hydrochloride serves as a valuable tool for labeling proteins. Researchers use it in combination with alkyne-functionalized probes for bioorthogonal labeling in live cells and organisms .

- Metabolic Labeling : The compound can be incorporated into cellular metabolites, allowing researchers to study metabolic pathways and protein turnover .

- Surface Functionalization : Scientists modify surfaces (e.g., glass slides, nanoparticles) with (2S)-1-azidopropan-2-amine hydrochloride. These functionalized surfaces find applications in biosensors, diagnostics, and biochips .

- Polymer Modification : The azide group reacts with alkyne-functionalized polymers, enabling precise control over polymer properties and applications .

- Click Chemistry Assays : Researchers use (2S)-1-azidopropan-2-amine hydrochloride in click chemistry-based assays to detect specific biomolecules. These assays are rapid, sensitive, and widely applicable .

Chemical Synthesis and Modification

Medicinal Chemistry and Drug Development

Biological Research

Materials Science and Surface Modification

Analytical Chemistry

Pharmacology and Toxicology

Propiedades

IUPAC Name |

(2S)-1-azidopropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGHVPLLATQGI-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN=[N+]=[N-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)